1-(Diphenylphosphoryl)pentan-3-one
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Overview
Description
1-(Diphenylphosphoryl)pentan-3-one is an organic compound that features a phosphoryl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Diphenylphosphoryl)pentan-3-one can be synthesized through a series of chemical reactions. One common method involves the Claisen-type condensation of 1-(diphenylphosphoryl)propan-2-one with ethyl phenyl (thiophene-2-yl)carboxylates . The reaction conditions typically include the use of a base such as pyrrolidine on silica gel, with the addition of a few drops of water to improve the yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylphosphoryl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the phosphoryl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the phosphoryl group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated ketones, while reduction could produce alcohols or other derivatives .
Scientific Research Applications
1-(Diphenylphosphoryl)pentan-3-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s phosphoryl group makes it a candidate for studying enzyme interactions and phosphorylation processes.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)pentan-3-one involves its interaction with molecular targets through its phosphoryl group. This group can participate in various biochemical pathways, influencing enzyme activity and cellular processes . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylphosphoryl)propan-2-one: Similar structure but with a shorter carbon chain.
1-Phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-diones: Contains additional functional groups and different chemical properties.
Pentan-3-one: Lacks the phosphoryl group, making it less reactive in certain contexts.
Uniqueness
1-(Diphenylphosphoryl)pentan-3-one is unique due to its specific combination of a pentanone backbone with a diphenylphosphoryl group. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
69803-57-2 |
---|---|
Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
1-diphenylphosphorylpentan-3-one |
InChI |
InChI=1S/C17H19O2P/c1-2-15(18)13-14-20(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,2,13-14H2,1H3 |
InChI Key |
GQPRZMXZHHVFOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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